molecular formula C15H18N2O3S B11066335 4-(hexylamino)-3-nitro-2H-thiochromen-2-one

4-(hexylamino)-3-nitro-2H-thiochromen-2-one

Cat. No.: B11066335
M. Wt: 306.4 g/mol
InChI Key: ZRYVPODKLMYDGV-UHFFFAOYSA-N
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Description

4-(hexylamino)-3-nitro-2H-thiochromen-2-one is a synthetic organic compound belonging to the thiochromenone family This compound is characterized by the presence of a hexylamino group at the 4-position, a nitro group at the 3-position, and a thiochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hexylamino)-3-nitro-2H-thiochromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Amination: The hexylamino group can be introduced through a nucleophilic substitution reaction. This involves reacting the nitrated intermediate with hexylamine under appropriate conditions, such as heating in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(hexylamino)-3-nitro-2H-thiochromen-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Oxidation: The thiochromenone core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Hexylamine, sodium hydroxide, potassium carbonate.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 4-(hexylamino)-3-amino-2H-thiochromen-2-one.

    Substitution: Various substituted thiochromenones depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones of the thiochromenone core.

Scientific Research Applications

4-(hexylamino)-3-nitro-2H-thiochromen-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(hexylamino)-3-nitro-2H-thiochromen-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hexylamino group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(hexylamino)-3-nitro-2H-chromen-2-one: Similar structure but lacks the sulfur atom in the core.

    4-(hexylamino)-3-nitro-2H-thiochromen-4-one: Similar structure but with a different position of the nitro group.

Uniqueness

4-(hexylamino)-3-nitro-2H-thiochromen-2-one is unique due to the presence of both the hexylamino and nitro groups, which confer distinct chemical reactivity and biological activity. The thiochromenone core also provides unique electronic properties that can be exploited in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

4-(hexylamino)-3-nitrothiochromen-2-one

InChI

InChI=1S/C15H18N2O3S/c1-2-3-4-7-10-16-13-11-8-5-6-9-12(11)21-15(18)14(13)17(19)20/h5-6,8-9,16H,2-4,7,10H2,1H3

InChI Key

ZRYVPODKLMYDGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=C(C(=O)SC2=CC=CC=C21)[N+](=O)[O-]

solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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